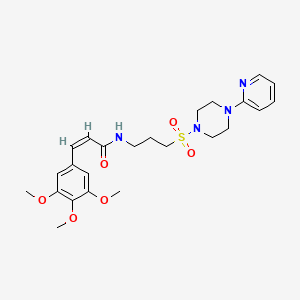

![molecular formula C8H9NO4S B2838530 2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid CAS No. 2377034-80-3](/img/structure/B2838530.png)

2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

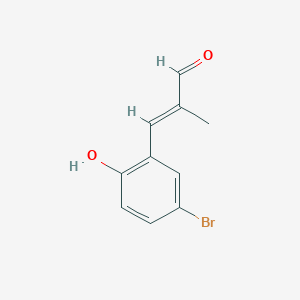

The compound “2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid” is a complex organic molecule. It contains a pyrrolo[2,1-c][1,4]thiazine ring system, which is a bicyclic structure consisting of a pyrrole ring fused with a thiazine ring. The molecule also contains two carbonyl (C=O) groups at the 2-position, and a carboxylic acid (-COOH) group at the 8-position .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrolo[2,1-c][1,4]thiazine core, with carbonyl groups at the 2-position and a carboxylic acid group at the 8-position. The presence of these functional groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The carbonyl groups could undergo reactions typical of ketones, while the carboxylic acid group could participate in acid-base reactions and other reactions typical of carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .Aplicaciones Científicas De Investigación

Molecular Diversity and Synthesis

Research indicates significant advancements in the synthesis and application of pyrrolo[2,1-c][1,4]thiazine derivatives through various chemical reactions. For instance, a study by Chen et al. (2016) highlights the molecular diversity achieved via the three-component reaction of α-amino acids, showcasing the synthesis of functionalized pyrrolo derivatives with high diastereoselectivity (Chen, Sun, Xie, & Yan, 2016). Similarly, Sribala et al. (2021) elucidate the crystal structure and Hirshfeld surface analysis of a pyrrolo-thiazine complex, providing insights into its molecular configuration and potential interactions (Sribala, Srinivasan, Rajalaksmi, Indumathi, & Krishnakumar, 2021).

Chemical Properties and Reactions

Pinho e Melo et al. (2002) explored the synthesis of chiral pyrrolo[1,2-c]thiazoles through intramolecular dipolar cycloaddition, highlighting an interesting rearrangement to pyrrolo[1,2-c][1,4]thiazines. This study provides valuable data on the chemical properties and potential applications of these compounds (Pinho e Melo, Soares, Rocha Gonsalves, Paixão, Beja, Silva, Alte da Veiga, & Pessoa, 2002).

Antioxidative and Antimicrobial Activities

The antioxidative activity of heterocyclic compounds, including those related to pyrrolo and thiazine derivatives, has been documented by Yanagimoto et al. (2002), where pyrroles were found to exhibit significant antioxidant activity. This underscores the potential utility of pyrrolo[2,1-c][1,4]thiazine derivatives in developing antioxidant agents (Yanagimoto, Lee, Ochi, & Shibamoto, 2002). Additionally, Sayed et al. (2006) investigated the synthesis and biological evaluation of pyrimidine and thiazine derivatives, revealing promising antimicrobial activity, which suggests a potential application in antimicrobial drug development (Sayed, Shamroukh, & Rashad, 2006).

Mecanismo De Acción

Target of Action

It’s known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities .

Mode of Action

It’s part of the pyrrolopyrazine class of compounds, which are known to interact with various biological targets

Biochemical Pathways

Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

As a member of the pyrrolopyrazine class of compounds, it’s likely to have diverse biological activities . More research is needed to elucidate the specific effects of this compound.

Propiedades

IUPAC Name |

2,2-dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(11)6-1-2-9-3-4-14(12,13)5-7(6)9/h1-2H,3-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLUCNOLZSYLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=C(C=CN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2838469.png)